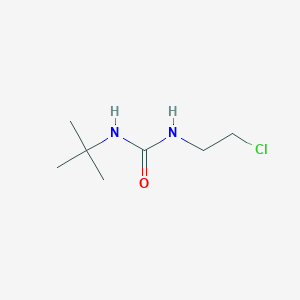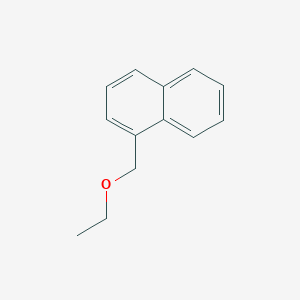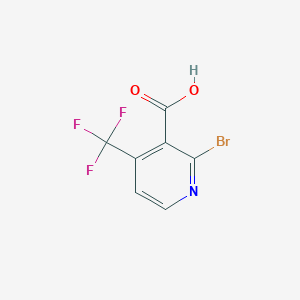
2-Bromo-4-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the broader family of nicotinic acid derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs. The presence of the trifluoromethyl group and the bromine atom in the molecule suggests that it could be a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid derivatives can be achieved through novel routes involving the construction of the pyridine ring, which is a core structure in nicotinic acid derivatives. For instance, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been developed from simple fluorinated precursors, which serve as key intermediates in the manufacture of certain inhibitors . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-Bromo-4-(trifluoromethyl)nicotinic acid, they do provide insights into the structural aspects of related compounds. For example, the study of polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid reveals the importance of the pyridine nucleus and how different substituents can affect the molecule's conformation and properties . This information can be extrapolated to understand how the bromo and trifluoromethyl groups in 2-Bromo-4-(trifluoromethyl)nicotinic acid might influence its molecular structure and behavior.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-Bromo-4-(trifluoromethyl)nicotinic acid can be inferred from the photocatalytic reactions involving bromo and trifluoromethyl groups. For instance, 2-bromo-3,3,3-trifluoropropene has been used as a coupling partner in photocatalytic defluorinative reactions, leading to the formation of gem-difluoro vinyl radicals for further radical cyclization . This suggests that the bromo and trifluoromethyl groups in 2-Bromo-4-(trifluoromethyl)nicotinic acid could also participate in similar radical-based chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)nicotinic acid can be partially deduced from the properties of related nicotinic acid derivatives. For example, the polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid indicate that different crystalline forms can exhibit distinct physical properties such as color and phase transition behaviors . These findings highlight the potential for 2-Bromo-4-(trifluoromethyl)nicotinic acid to exhibit unique properties based on its crystalline form and the arrangement of its molecules in the solid state.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which include “2-Bromo-4-(trifluoromethyl)nicotinic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Synthesis of HCV NS5B Polymerase Inhibitors
- Application : “2-Bromo-4-(trifluoromethyl)nicotinic acid” can be used to prepare pyridine carboxamides as inhibitors of HCV NS5B polymerase .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
3. Synthesis of CRAC Channel Inhibitors
- Application : “2-Bromo-4-(trifluoromethyl)nicotinic acid” can also be used to synthesize pyrazole-based carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
4. Synthesis of Fluorinated Organic Chemicals
- Application : The compound is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
5. Development of Animal Health Products
- Application : Several trifluoromethylpyridine derivatives, which include “2-Bromo-4-(trifluoromethyl)nicotinic acid”, are used in the development of animal health products .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
6. Synthesis of Fluorinated Organic Compounds
- Application : The compound is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZDOUVZPWBKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650498 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)nicotinic acid | |
CAS RN |
749875-15-8 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

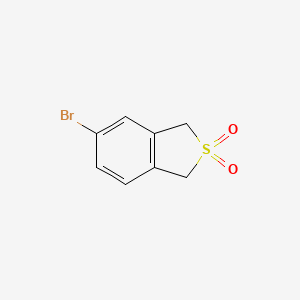


![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

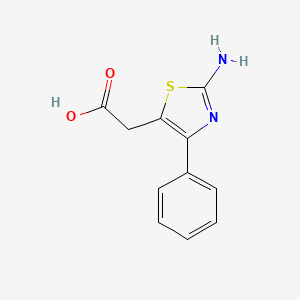
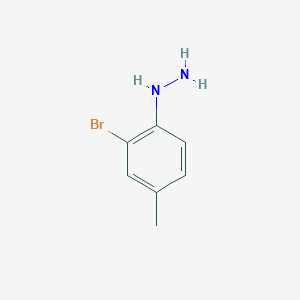

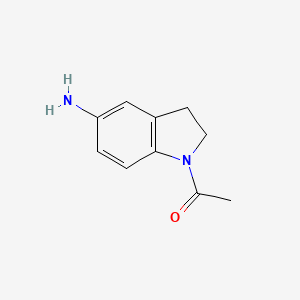
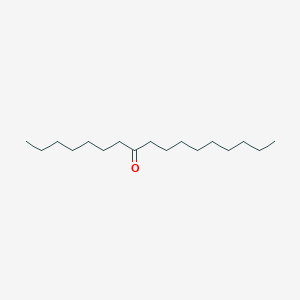
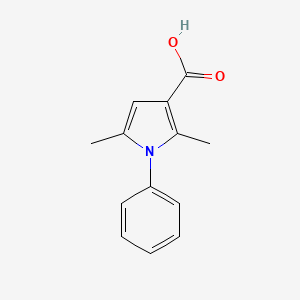
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
